molecular formula C15H10O4S B2540632 (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate CAS No. 622822-72-4

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Cat. No.: B2540632
CAS No.: 622822-72-4
M. Wt: 286.3
InChI Key: YEOLZRYAODYWNP-ZSOIEALJSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic systems containing multiple functional groups and geometric isomerism. The systematic name [(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] acetate precisely describes the molecular architecture, where the Z-configuration indicates the specific geometric arrangement around the methylidene bridge connecting the thiophene and benzofuran moieties. This nomenclature system effectively communicates the compound's structural complexity, including the presence of the acetate ester functionality at the 6-position of the benzofuran ring system.

The compound exhibits a molecular formula of C15H10O4S with a computed molecular weight of 286.3 grams per mole according to PubChem database records. The structural characterization includes specific identifiers such as the InChI key YEOLZRYAODYWNP-ZSOIEALJSA-N and the SMILES notation CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2, which provide unambiguous digital representations of the molecular structure. These standardized identifiers facilitate database searches and computational chemistry applications, enabling researchers to access comprehensive information about the compound's properties and related derivatives.

The classification system places this molecule within the broader category of benzofuran derivatives, specifically those containing thiophene substituents. The presence of both oxygen and sulfur heteroatoms in the structure classifies it as a complex heterocyclic compound with multiple aromatic systems. The acetate ester functionality further categorizes it among esterified phenolic compounds, which often exhibit distinct physicochemical properties compared to their parent phenolic structures. This systematic classification facilitates the organization of chemical knowledge and assists in predicting potential biological activities based on structural relationships.

Property Value Source
Molecular Formula C15H10O4S PubChem
Molecular Weight 286.3 g/mol PubChem
PubChem CID 6315083 PubChem
InChI Key YEOLZRYAODYWNP-ZSOIEALJSA-N PubChem
Creation Date 2005-10-07 PubChem
Last Modified 2025-05-24 PubChem

Historical Context of Benzofuran-Thiophene Hybrid Molecules

The historical development of benzofuran-thiophene hybrid molecules traces back to foundational discoveries in heterocyclic chemistry during the nineteenth century. William Henry Perkin achieved the first successful synthesis of the benzofuran ring system in 1870, establishing a critical milestone in the development of oxygen-containing heterocycles. This pioneering work laid the groundwork for subsequent investigations into benzofuran derivatives and their synthetic applications. The benzofuran scaffold has since evolved to become one of the most significant heterocyclic frameworks in medicinal chemistry, with numerous derivatives demonstrating diverse biological activities including antibacterial, antiviral, anti-inflammatory, and anticancer properties.

The parallel development of thiophene chemistry began with Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene, initially identified through its reaction with isatin in the presence of sulfuric acid to produce the blue-colored compound indophenin. The name thiophene derives from the Greek words "theion" meaning sulfur and "phaino" meaning to show or appear, reflecting its distinctive chemical behavior. This sulfur-containing five-membered ring system has subsequently been recognized as a privileged pharmacophore in medicinal chemistry, ranking fourth among heterocyclic systems in United States Food and Drug Administration drug approvals over the past decade.

The convergence of benzofuran and thiophene chemistry into hybrid molecular architectures represents a more recent development in heterocyclic synthesis. Research efforts have focused on creating benzothieno[3,2-b]benzothiophene derivatives and related systems that incorporate both aromatic frameworks within single molecular structures. These hybrid compounds have gained particular attention for their potential applications in organic photovoltaics and field-effect transistors, demonstrating the versatility of combined heterocyclic systems beyond traditional pharmaceutical applications. The synthetic methodologies for constructing such hybrid molecules have evolved to include copper-catalyzed intramolecular cyclization reactions, base-mediated condensation processes, and transition-metal-free synthetic approaches.

Contemporary synthetic strategies for benzofuran-thiophene hybrids encompass diverse methodological approaches, including Claisen-Schmidt condensation reactions where appropriate benzofuran derivatives react with thiophene-containing aldehydes under acidic or basic conditions. These reactions typically require careful optimization of reaction conditions, including temperature control and catalyst selection, to achieve desired yields and selectivity. The resulting hybrid molecules often exhibit enhanced pharmacological profiles compared to their individual components, demonstrating the potential for synergistic effects in multi-heterocyclic systems.

Position in Contemporary Heterocyclic Chemistry Research

The contemporary research landscape positions (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate within a rapidly expanding field of heterocyclic drug discovery and materials science applications. Modern heterocyclic chemistry emphasizes the development of compounds that incorporate multiple bioactive fragments to achieve enhanced therapeutic profiles and improved pharmacological properties. The thiophene moiety has demonstrated particular significance in this context, with twenty-six drugs containing thiophene nuclei currently approved by the United States Food and Drug Administration across diverse pharmacological categories including anti-inflammatory, cardiovascular, neurological, and anticancer therapeutic areas.

Recent advances in benzofuran synthesis have featured innovative catalytic strategies and sustainable synthetic methodologies that enable the efficient construction of complex molecular architectures. These developments include copper-based catalytic systems for intramolecular cyclization reactions, rhodium-mediated annulation processes, and base-catalyzed synthetic approaches that operate under mild reaction conditions. The integration of these methodologies with thiophene chemistry has enabled the synthesis of increasingly sophisticated hybrid molecules with tailored properties for specific applications.

The research focus on benzofuran-thiophene hybrids reflects broader trends in medicinal chemistry toward the development of multifunctional therapeutic agents. These compounds demonstrate potential for addressing complex diseases that require simultaneous modulation of multiple biological pathways. For example, benzofuran-chalcone hybrids incorporating thiophene substituents have shown promise as multifunctional agents for Alzheimer's disease treatment, exhibiting activities including reduction of beta-amyloid aggregation, enhancement of acetylcholine levels, and neuroprotective effects.

Contemporary synthetic methodologies for these hybrid systems emphasize atom economy and environmental sustainability, with increasing adoption of catalyst-free synthetic approaches and multicomponent reaction strategies. These methods reduce synthetic complexity while maintaining high yields and selectivity, addressing current demands for greener chemistry practices. The development of transition-metal-free one-pot synthesis protocols represents a significant advancement in the field, enabling the efficient preparation of fused benzofuran and benzothiophene derivatives under mild reaction conditions.

Research Application Therapeutic Target Development Status Reference
Anti-inflammatory Agents Cyclooxygenase Enzymes Clinical Applications
Cardiovascular Therapeutics Platelet Aggregation Market Approved
Neurological Disorders Neurotransmitter Systems Clinical Development
Anticancer Agents Kinase Inhibition Preclinical Research
Alzheimer's Disease Multiple Pathways Research Phase

The current research trajectory indicates continued expansion of benzofuran-thiophene hybrid chemistry into emerging therapeutic areas, with particular emphasis on compounds that can address unmet medical needs through novel mechanisms of action. The structural diversity accessible through modern synthetic methods enables the exploration of previously inaccessible chemical space, potentially leading to breakthrough discoveries in both pharmaceutical and materials science applications. The integration of computational chemistry approaches with experimental synthesis further accelerates the discovery and optimization of these complex heterocyclic systems, positioning them at the forefront of contemporary chemical research.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4S/c1-9(16)18-10-4-5-12-13(7-10)19-14(15(12)17)8-11-3-2-6-20-11/h2-8H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOLZRYAODYWNP-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-oxo-2-(thi

Biological Activity

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is C14H12O3SC_{14}H_{12}O_3S. Its structure includes a benzofuran core substituted with a thiophene ring, which is known to influence its electronic properties and biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₂O₃S
Molecular Weight252.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran have shown antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains, exhibiting inhibitory effects on growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzofuran derivatives. In vitro assays demonstrated that (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran exhibits cytotoxicity against cancer cell lines. The compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation.

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. For example, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases such as glaucoma. Studies show that related compounds can selectively inhibit CA isoforms, leading to reduced intraocular pressure in animal models.

The biological activity of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran is likely mediated through:

  • Enzyme Inhibition : Binding to active sites of target enzymes, thereby altering their function.
  • Cellular Pathway Modulation : Influencing signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Membranes : Affecting membrane integrity and function in microbial cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of thiophene-containing benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potential for therapeutic applications in treating infections.

Study 2: Anticancer Activity

In another study assessing the anticancer properties of similar compounds, it was found that treatment with the compound resulted in a dose-dependent decrease in cell viability in HeLa cells. Flow cytometry analysis revealed increased apoptotic cells after treatment, confirming its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological applications:

  • Enzyme Inhibition : Studies have indicated that derivatives of benzofuran can act as inhibitors for enzymes such as tyrosinase, which is crucial in melanin production and has implications in conditions like vitiligo and melanoma . The compound's structural motifs may enhance its inhibitory activity against such enzymes, making it a candidate for therapeutic development.
  • Antimicrobial Activity : Research has highlighted the potential of benzofuran derivatives as antimicrobial agents. Compounds with similar structures have exhibited significant activity against various bacterial strains, suggesting that (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate could be explored for developing new antibiotics .

Material Science

In addition to its medicinal applications, this compound can also be utilized in material science:

  • Organic Electronics : The unique electronic properties imparted by the thiophene ring make this compound suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). Its ability to form stable thin films is advantageous for device fabrication .

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into their potential:

  • Tyrosinase Inhibition : A study synthesized various benzofuran derivatives and evaluated their efficacy as tyrosinase inhibitors. One derivative demonstrated an IC50 value of 11 μM, indicating strong inhibitory potential compared to standard drugs like ascorbic acid .
  • Antimicrobial Screening : Another research effort focused on synthesizing a series of benzofuran-based compounds, which were screened against several bacterial pathogens. Results showed several compounds exhibiting significant antibacterial activity, paving the way for further exploration of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl acetate in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with five analogs, highlighting substituent variations and their implications.

Structural Analogues and Key Differences

Compound Name (CAS No.) Substituent at Position 2 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target compound Thiophen-2-ylmethylidene Acetate C₁₆H₁₂O₄S 300.3 2.8* Sulfur atom in substituent; moderate lipophilicity
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (RN: MFCD04169954) 3-Fluorobenzylidene Methoxy acetate C₁₉H₁₅FO₅ 358.3 3.1 Fluorine atom enhances electronegativity; increased metabolic stability
(2Z)-2-[(3-Methylthiophen-2-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate (622792-61-4) 3-Methylthiophen-2-ylmethylene 3,4-Dimethoxybenzoate C₂₃H₁₈O₆S 422.4 4.2 Methyl-thiophene improves steric bulk; dimethoxy groups increase polarity
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (620548-40-5) 3-Methylthiophen-2-ylmethylidene Benzyloxy acetate C₂₃H₁₈O₅S 406.5 4.6 Benzyl ester enhances lipophilicity; higher XLogP3
2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate (723250-26-8) Benzylidene Acetate C₁₇H₁₂O₄ 280.3 2.5 Phenyl group lacks sulfur; reduced electronic complexity

*XLogP3 estimated based on structural analogs.

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is streamlined compared to analogs with complex ester groups (e.g., tert-butyl in CAS 620548-16-5), which require additional protection/deprotection steps .
  • For example, 3,4-dimethoxybenzoate analogs (CAS 622792-61-4) show enhanced activity in enzyme inhibition assays due to polar substituents .

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the benzofuran backbone and substituents. The Z-configuration of the exocyclic double bond is inferred from coupling constants (e.g., JH,HJ_{H,H} ~12–14 Hz for cis protons) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. For example, R-factors <0.03 ensure high precision in bond-length and angle measurements .
  • IR Spectroscopy : Key peaks for carbonyl (C=O, ~1700 cm1^{-1}) and acetate (C-O, ~1250 cm1^{-1}) groups validate functional groups .

Q. What synthetic routes are reported for benzofuran derivatives analogous to this compound?

  • Methodological Answer :

  • Condensation Reactions : Base-mediated (e.g., NaH in THF) coupling of thiophene aldehydes with benzofuran precursors under inert atmospheres .
  • Protection/Deprotection Strategies : Use of benzyloxy groups to protect phenolic hydroxyls during synthesis, followed by hydrogenolysis for deprotection .

Advanced Research Questions

Q. How can the Z-configuration of the thiophene-methylidene group be rigorously confirmed?

  • Methodological Answer :

  • X-ray Diffraction : Definitive proof is achieved via single-crystal analysis, which reveals dihedral angles between the thiophene and benzofuran planes (e.g., angles <10° support the Z-isomer) .
  • NOESY NMR : Nuclear Overhauser effects between the thiophene proton and benzofuran C-H protons indicate spatial proximity, confirming the Z-configuration .

Q. What experimental pitfalls arise in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Side Reactions : Competing keto-enol tautomerization or oxidation of the thiophene moiety may occur. Use of anhydrous solvents (e.g., THF) and low-temperature conditions (–20°C) suppresses degradation .
  • Purification Challenges : Column chromatography with silica gel (hexane/EtOAc gradient) separates isomers. Recrystallization from ethanol/water mixtures improves purity .

Q. How should researchers address discrepancies in reported spectroscopic or physical data?

  • Methodological Answer :

  • Sample Degradation : Organic compounds in aqueous matrices degrade over time, altering melting points or NMR signals. Stabilize samples via continuous cooling (4°C) and minimize light exposure .
  • Crystallization Solvents : Polymorphism can affect melting points. Standardize solvents (e.g., ethanol vs. acetonitrile) and heating rates during characterization .

Q. What strategies enable selective functionalization of the acetate group without disrupting the benzofuran core?

  • Methodological Answer :

  • Hydrolysis Conditions : Controlled saponification with KOH/MeOH (0°C, 2 h) selectively cleaves the acetate ester, leaving the benzofuran intact .
  • Enzyme-Mediated Modifications : Lipases (e.g., Candida antarctica) catalyze regioselective acyl transfers under mild conditions, preserving sensitive functional groups .

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